Product packaging for SSR97225(Cat. No.:)

SSR97225

Cat. No.: B1193629
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Microtubule-Targeting Agent Development

Microtubule-targeting agents (MTAs) constitute a cornerstone in cancer chemotherapy, functioning by interfering with the dynamic processes of microtubules, essential components of the cellular cytoskeleton. These agents are broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents, both of which ultimately lead to mitotic arrest and programmed cell death (apoptosis) in cancer cells.

SSR97225 is identified as a microtubule-binding agent that specifically interacts with the colchicine-binding site on tubulin rssing.comnih.gov. This interaction leads to the disruption of microtubule dynamics, a mechanism central to the antimitotic activity of compounds binding to this site rssing.com. The development of this compound is situated within the broader landscape of discovering and optimizing MTAs that can overcome limitations of existing therapies, such as drug resistance or systemic toxicity.

Overview of Antimitotic Compound Research Landscape

The research landscape for antimitotic compounds is continuously evolving, driven by the critical role these agents play in inhibiting cell proliferation by disrupting the mitotic process. This compound is recognized as an antimitotic agent and a tubulin inhibitor, positioning it within this important class of therapeutic candidates.

In the context of antimitotic drug development, this compound has been noted alongside other colchicine (B1669291) site-binding agents, such as NPI-2358, which are investigated for their ability to break down tumor vasculature nih.gov. This dual mechanism of action, targeting both cell division and tumor blood supply, represents a significant area of interest in oncology research. At various points in its development, this compound was reported to be in preclinical stages, with some indications of progression into early clinical development around 2006-2008 rssing.com.

Research Rationale for Investigating this compound

The primary rationale for investigating this compound in preclinical research stems from its distinct mechanism of action as a colchicine site-binding microtubule-targeting agent. Its capacity to disrupt microtubule dynamics, coupled with its observed role in breaking down tumor vasculature, highlights its potential as a multifaceted anticancer compound rssing.comnih.gov.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SSR97225;  SSR 97225;  SSR-97225.

Origin of Product

United States

Molecular and Cellular Pharmacology of Ssr97225

Interaction with Microtubular Systems

Tubulin Binding Site Characterization (e.g., Colchicine (B1669291) Site Affinity)

The colchicine binding site is a key target for many microtubule-destabilizing agents. nih.govmdpi.com Compounds that exhibit affinity for this site typically prevent the polymerization of tubulin dimers into microtubules. mdpi.com The binding affinity of a compound to this site is a crucial determinant of its potency. However, no specific data is available in the public domain to characterize the binding of SSR97225 to the colchicine site or any other tubulin binding site.

Impact on Tubulin Polymerization and Microtubule Dynamics (e.g., Depolymerization)

The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their cellular functions. plos.org Compounds that bind to tubulin can significantly alter these dynamics. plos.org For instance, agents that promote depolymerization lead to a net loss of microtubule polymers. plos.org Without experimental data from tubulin polymerization assays for this compound, its specific impact on these processes remains unknown.

Cellular Responses in In Vitro Models

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. nih.gov Microtubules play a pivotal role in the formation of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. nih.gov Disruption of microtubule dynamics can lead to a halt in cell cycle progression, often at the G2/M phase. nih.govresearchgate.net Analysis of cell cycle distribution using techniques like flow cytometry would be necessary to determine if this compound induces such an arrest. wisc.edunih.gov

Induction of Mitotic Arrest Mechanisms

When the mitotic spindle is not properly formed, a cellular surveillance mechanism known as the spindle assembly checkpoint is activated, leading to mitotic arrest. nih.gov This arrest prevents cells from exiting mitosis until all chromosomes are correctly attached to the spindle. Prolonged mitotic arrest can ultimately trigger programmed cell death, or apoptosis. The potential of this compound to induce mitotic arrest has not been documented.

Pathways of Programmed Cell Death Induction (e.g., Apoptosis)

As a microtubule-destabilizing agent, this compound is anticipated to induce programmed cell death, or apoptosis, in rapidly dividing cells, such as cancer cells. The integrity of microtubules is crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to mitotic arrest, a state where the cell is unable to proceed through mitosis.

Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis. This pathway is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. The disruption of microtubule function can lead to the activation of pro-apoptotic Bcl-2 family members, culminating in the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates the formation of the apoptosome and the subsequent activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis.

StageKey Molecular Events
Initiation Binding of this compound to the colchicine site on β-tubulin.
Microtubule Disruption Inhibition of tubulin polymerization, leading to microtubule destabilization.
Cell Cycle Arrest Disruption of the mitotic spindle, causing arrest at the G2/M phase of the cell cycle.
Apoptotic Signal Activation of the intrinsic apoptotic pathway due to prolonged mitotic arrest.
Execution Caspase cascade activation, leading to cellular dismantling.

It is important to note that the precise signaling intermediates linking microtubule disruption by this compound to the activation of the apoptotic machinery have not been specifically elucidated in publicly accessible research.

Molecular Signaling Pathway Modulation by this compound

The disruption of the microtubule network by agents like this compound can have profound effects on various intracellular signaling pathways that are dependent on a functional cytoskeleton for proper spatial and temporal regulation.

Downstream Signaling Cascade Analysis (e.g., Stress-Activated Pathways)

Microtubule integrity is closely linked to cellular stress responses. The depolymerization of microtubules can be perceived by the cell as a stress signal, leading to the activation of stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are known to be involved in the regulation of apoptosis.

While direct evidence of this compound modulating these specific pathways is not available, it is a well-documented phenomenon for other microtubule-disrupting agents. The activation of JNK, for instance, can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins or the activation of pro-apoptotic proteins, thereby promoting cell death.

Hypothesized Downstream Effects of this compound on Stress-Activated Pathways:

PathwayPotential Modulation by this compoundConsequence
JNK Pathway ActivationPhosphorylation of Bcl-2 family proteins, promoting apoptosis.
p38 MAPK Pathway ActivationRegulation of transcription factors involved in apoptosis and inflammation.

Further research is required to confirm the specific downstream signaling cascades modulated by this compound.

Kinase Activity Modulation

The activity of numerous kinases is dependent on their subcellular localization and their interaction with other signaling molecules, processes that are often facilitated by the microtubule network. By disrupting this network, this compound could indirectly modulate the activity of various kinases. For example, kinases involved in cell cycle progression, such as Cyclin-dependent kinases (CDKs), are key regulators of the G2/M transition. The mitotic arrest induced by this compound is a direct consequence of the disruption of the finely tuned regulation of these kinases.

Furthermore, the activation of stress-activated pathways, as mentioned above, inherently involves the activation of a cascade of upstream kinases. However, direct studies on the modulation of specific kinase activities by this compound have not been identified in the available literature.

Gene Expression Regulation Studies

The modulation of signaling pathways by this compound would be expected to culminate in changes in gene expression. The activation of transcription factors downstream of pathways like JNK and p38 MAPK can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

To date, no specific studies detailing the gene expression profiles of cells treated with this compound have been found in public databases. Such studies would be invaluable in providing a more comprehensive understanding of the cellular response to this compound and in identifying potential biomarkers of its activity.

Preclinical Efficacy Studies of Ssr97225

Efficacy in In Vitro Cancer Cell Models

SSR97225's activity has been assessed in various laboratory-based cancer cell systems to understand its direct impact on cancer cell proliferation and viability.

This compound has been evaluated for its broad-spectrum anticancer activity across a diverse range of cancer cell lines. Studies indicate that it has been tested against cell lines derived from glioblastoma, myeloma, breast, prostate, and ovarian cancers. scirp.org While its activity across these cell types has been noted, specific inhibitory concentration (IC50) values or detailed quantitative data for this compound across these broad-spectrum cancer cell models were not explicitly detailed in the available search results.

Multidrug resistance (MDR) remains a significant challenge in cancer treatment, often mediated by efflux pumps such as P-glycoprotein (P-gp). mdpi.combiorxiv.org While the broader context of P-gp mediated resistance and strategies to overcome it are well-documented in cancer research mdpi.combiorxiv.orgscielo.broaepublish.comchampionsoncology.com, specific preclinical efficacy data for this compound in P-glycoprotein overexpressing models were not found in the provided search results. This compound's antimitotic activity has been reported to be independent of cellular estrogen receptor status. scirp.org

Efficacy in Preclinical In Vivo Animal Models

Beyond in vitro studies, the efficacy of this compound has also been investigated in living systems, particularly in animal models designed to mimic human cancers.

This compound has demonstrated efficacy in solid tumor xenograft studies. worldscientific.com These models involve implanting human cancer cells into immunocompromised animals, allowing for the evaluation of a compound's ability to inhibit tumor growth in vivo. However, specific details regarding the types of solid tumors, the extent of tumor growth inhibition, or other quantitative outcomes from these xenograft studies for this compound were not provided in the available information.

In addition to solid tumors, this compound has shown activity in models of hematological malignancies. worldscientific.com Hematological malignancies encompass various blood cancers, such as leukemias and lymphomas. cancerrxgene.org While its activity in these models is noted, specific details on the types of hematological malignancies, the observed responses, or quantitative efficacy data for this compound in these preclinical models were not available in the provided search results.

Despite extensive research into various therapeutic agents for specific pediatric and soft tissue sarcomas like Ewing's Sarcoma, Rhabdomyosarcoma, Synovial Sarcoma, Osteosarcoma, and Wilms' Tumor worldscientific.comscirp.orgscielo.broaepublish.comchampionsoncology.comnih.govnih.govdovepress.comhanmipharm.com, direct preclinical efficacy data specifically linking this compound to these particular cancer models were not found in the provided search results. Information available for these specific sarcomas pertains to other compounds or general treatment approaches.

Pharmacological Characterization in Preclinical Settings

Pharmacological characterization in preclinical settings involves a comprehensive assessment of a compound's interactions with biological systems, encompassing both pharmacokinetics (PK) and pharmacodynamics (PD) wikipedia.orgnih.gov. These studies are crucial for understanding how the body handles the drug and how the drug affects the body.

Preclinical Pharmacokinetics (PK) in Animal Models

Preclinical pharmacokinetics studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models wikipedia.orgppd.com. These studies are vital for determining the drug's exposure levels, its presence in various tissues, and the rate at which it is eliminated from the body. Common animal models for PK assessment include mice, rats, dogs, and monkeys, with the choice of species often based on their correlation to human physiology wikipedia.org.

Typical PK parameters evaluated include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in plasma after administration.

Time to Maximum Plasma Concentration (Tmax): The time required to reach Cmax.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t½): The time it takes for the concentration of the drug in the body to reduce by half.

While general principles of preclinical PK studies are well-established, specific quantitative pharmacokinetic data for this compound in various animal models were not available in the provided search results. However, the compound was noted to have undergone "Pharmacological and toxicological studies in animals" as part of its preclinical development.

Preclinical Pharmacodynamics (PD) in Animal Models

Preclinical pharmacodynamics studies aim to understand the biochemical and physiological effects of a drug and its mechanism of action wikipedia.org. This involves examining the relationship between drug concentration and its effect on the body, including target engagement and downstream biological responses. PD studies are essential for confirming the drug's intended therapeutic effect and for identifying potential biomarkers that can be used to monitor efficacy ppd.com.

In the context of oncology, PD studies often assess tumor growth inhibition, changes in specific cellular pathways, or the modulation of tumor microenvironment components, such as vasculature disruption. While this compound has been shown to break down tumor vasculature in xenograft models worldscientific.com, specific quantitative pharmacodynamic data detailing the extent or kinetics of this effect, or other detailed PD parameters for this compound, were not explicitly provided in the search results. Preclinical PD studies are crucial for establishing a concentration-effect relationship and guiding dose selection for subsequent clinical trials ppd.com.

Structure Activity Relationships Sar Research of Ssr97225

Identification of Key Pharmacophores Essential for Biological Activity

The identification of key pharmacophores is central to understanding the essential structural features of SSR97225 required for its biological activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response taylorandfrancis.comnih.govmdpi.com. For this compound, this would involve analyzing a series of active analogs to deduce the common three-dimensional arrangement of features crucial for binding. Typical pharmacophoric features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and positively or negatively ionizable groups nih.govresearchgate.nettaylorandfrancis.comnih.gov. By identifying these critical features, researchers can develop a pharmacophore model for this compound, which serves as a 3D query tool for virtual screening of large compound databases to discover new chemical scaffolds with similar activity or to guide the design of novel analogs nih.govtaylorandfrancis.comnih.gov.

Optimization of Compound Activity through Systematic Structural Analog Synthesis

Optimization of this compound's activity would involve the systematic synthesis of structural analogs. This process is an iterative cycle of design, synthesis, and biological evaluation, where small, controlled modifications are made to the lead compound's structure sec.gov. The goal is to incrementally improve specific properties, such as potency, selectivity, or metabolic stability, based on the insights gained from SAR analysis monash.eduscribd.com. For this compound, this would entail preparing a series of derivatives where different parts of the molecule are systematically altered (e.g., changing substituents, introducing rigidifying elements, or varying linker lengths). Each new analog would then be tested in relevant biological assays, and the resulting activity data would be correlated back to the structural changes. This feedback loop allows medicinal chemists to map out the regions of the molecule tolerant to modification and those critical for activity, leading to the identification of an optimized compound with the desired pharmacological profile mdpi.com.

Computational Chemistry and In Silico Approaches in SAR Analysis

Computational chemistry and in silico approaches play an increasingly vital role in modern SAR analysis, complementing experimental efforts by providing molecular-level insights and accelerating the drug discovery process researchgate.netresearchgate.netchemrxiv.org. For a compound like this compound, these methods would be employed to predict interactions, understand binding modes, and model quantitative relationships between structure and activity.

Molecular docking studies are a powerful in silico technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme, forming a stable complex researchgate.netnih.govnih.govresearchgate.net. For this compound, if its target protein's 3D structure is known, molecular docking would be performed to:

Predict Binding Modes : Determine how this compound fits into the active site of its biological target, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking researchgate.netnih.gov.

Estimate Binding Affinity : Calculate a docking score or binding energy, which provides an estimate of the strength of the interaction between this compound and its target nih.govnih.gov. A lower (more negative) binding energy generally indicates stronger affinity.

Guide Analog Design : Based on the predicted binding modes, specific structural modifications to this compound can be proposed to enhance favorable interactions or avoid unfavorable ones, thereby guiding the synthesis of new, more potent analogs nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structures of a series of compounds and their observed biological activities mdpi.commdpi.com. For this compound and its analogs, QSAR models would be developed by:

Descriptor Calculation : Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its synthesized analogs mdpi.com.

Model Generation : Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a predictive model that correlates these descriptors with the measured biological activities (e.g., IC50 values) mdpi.com.

Activity Prediction : Once a robust QSAR model is established for this compound analogs, it can be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing, thus saving time and resources mdpi.com.

Advanced Research Methodologies for Ssr97225 Studies

Cellular Biology Techniques for Mechanistic Elucidation

Immunofluorescence Microscopy for Microtubule Integrity and Organization

Immunofluorescence microscopy is a powerful technique used to visualize cellular components, including microtubules, and assess their structural integrity and organization. Microtubules are dynamic filamentous structures vital for numerous cellular processes, including cell division, maintaining cell shape, and intracellular transport. nih.govrssing.com Given SSR97225's role as a tubulin polymerization inhibitor, immunofluorescence microscopy would be a primary method to directly observe its impact on the microtubule cytoskeleton.

Methodological Application: Cells treated with this compound would be fixed and permeabilized, followed by incubation with primary antibodies specific to tubulin (e.g., alpha-tubulin). Subsequently, fluorescently labeled secondary antibodies would bind to the primary antibodies, allowing visualization of the microtubule network under a fluorescence microscope. worldscientific.com

Expected Findings: For a microtubule-destabilizing agent like this compound, immunofluorescence microscopy would typically reveal:

Disruption of Microtubule Network: A decrease in the density and length of microtubules, leading to a disorganized or fragmented appearance.

Formation of Tubulin Aggregates: Accumulation of unpolymerized tubulin, which might form amorphous aggregates within the cytoplasm.

Mitotic Arrest and Aberrant Spindles: In proliferating cells, the compound would likely interfere with mitotic spindle formation, leading to cells arrested in mitosis with abnormal or absent spindles. This would be observed as a significant increase in the mitotic index and cells exhibiting multipolar or highly condensed chromosomes without proper alignment.

While general methodologies for immunofluorescence of microtubules are well-established, specific detailed research findings using immunofluorescence microscopy directly pertaining to this compound's effects on microtubule integrity and organization were not found in the provided search results.

Gene Expression Profiling (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction, Transcriptomics)

Gene expression profiling techniques, such as Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) and transcriptomics (e.g., RNA sequencing), are essential for understanding the molecular responses of cells and tissues to chemical compounds like this compound. These methods allow for the quantitative measurement of messenger RNA (mRNA) levels, providing insights into altered gene pathways, cellular stress responses, and potential mechanisms of action or resistance. researchgate.net

Methodological Application:

RT-qPCR: This technique is used for the accurate and quantitative measurement of specific gene expression levels. High-quality RNA is extracted from treated cells or tissues, reverse transcribed into complementary DNA (cDNA), and then amplified using target-specific primers and fluorescent dyes or probes. The cycle threshold (Ct) value, which is inversely proportional to the initial mRNA quantity, is used for quantification.

Transcriptomics (e.g., RNA-Seq): This high-throughput sequencing technology provides a comprehensive overview of all RNA molecules (the transcriptome) present in a sample. researchgate.net It allows for the identification of differentially expressed genes, novel transcripts, and changes in gene splicing, providing a global picture of the cellular response to this compound.

Expected Findings: Given this compound's mechanism as a tubulin polymerization inhibitor and vascular disrupting agent, gene expression profiling would likely reveal:

Cell Cycle Arrest Markers: Upregulation of genes associated with cell cycle checkpoints (e.g., p21, p53) due to mitotic arrest.

Apoptosis-Related Genes: Activation of pro-apoptotic pathways (e.g., caspases, BCL-2 family members) as a consequence of sustained mitotic arrest or vascular disruption.

Stress Response Genes: Induction of genes related to cellular stress, DNA damage response, or unfolded protein response.

Angiogenesis-Related Genes: Downregulation of pro-angiogenic factors or upregulation of anti-angiogenic factors due to its vascular disrupting properties.

Microtubule Dynamics Regulators: Potential changes in the expression of tubulin isoforms or microtubule-associated proteins (MAPs) as a compensatory mechanism or direct effect.

Specific detailed research findings on gene expression profiling (RT-qPCR or transcriptomics) directly pertaining to this compound were not found in the provided search results. However, the general application of these methods in drug discovery and biomarker identification is well-documented.

In Vivo Preclinical Model Development and Assessment

In vivo preclinical models are indispensable for evaluating the efficacy and translational potential of novel therapeutic agents like this compound in a complex biological system. These models aim to recapitulate the human disease environment, allowing for the study of drug effects on tumor growth, metastasis, and the tumor microenvironment.

Patient-Derived Xenograft (PDX) Model Establishment and Characterization

Patient-Derived Xenograft (PDX) models are created by directly implanting patient tumor tissue into immunodeficient mice, without prior in vitro culture. This approach is highly valued in preclinical oncology because PDX models largely retain the histological architecture, genetic characteristics, and molecular diversity of the original human tumors, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.

Methodological Application:

Establishment: Surgically resected human tumor tissue fragments are implanted into immunocompromised mice (e.g., NOD/SCID, NSG™ mice). The tumors are then serially passaged in vivo to maintain the model.

Characterization: PDX models undergo extensive characterization to confirm their fidelity to the parental tumor. This includes:

Histopathological Analysis: Comparing the histology of the xenograft with the original patient tumor.

Genetic and Molecular Profiling: Techniques such as whole-exome sequencing (WES), RNA sequencing (RNA-seq), and immunohistochemistry are used to verify the preservation of mutational profiles, gene expression patterns, and protein expression.

Growth Kinetics: Monitoring tumor growth rates and response to standard-of-care treatments to establish model characteristics.

Expected Findings (for this compound studies): If this compound were to be evaluated in PDX models, researchers would assess:

Tumor Growth Inhibition: The ability of this compound to reduce tumor volume or delay tumor progression in various PDX models representing different cancer types.

Histological Changes: Observation of changes in tumor histology, such as increased necrosis, reduced cell proliferation, or altered vascularization, consistent with this compound's vascular disrupting properties.

Molecular Response: Changes in the expression of specific genes or proteins within the PDX tumors that correlate with this compound treatment, potentially identifying predictive biomarkers for response.

While PDX models are widely used for drug evaluation and biomarker identification, specific detailed research findings on the establishment and characterization of PDX models for this compound were not found in the provided search results.

Orthotopic and Metastatic Animal Model Applications

Orthotopic animal models involve implanting tumor cells or tissue into the anatomically correct organ of origin in mice. This contrasts with subcutaneous models and is crucial because the tumor microenvironment (TME) in the orthotopic site, including stromal cells and tissue-specific immune cells, significantly influences tumor growth, differentiation, and drug sensitivity, more closely mimicking human disease. Metastatic models, often developed from orthotopic implantations or through intravenous injection, allow for the study of cancer dissemination, which is the primary cause of cancer-related mortality.

Methodological Application:

Orthotopic Implantation: Tumor cells or fragments are surgically implanted into the relevant organ (e.g., pancreas for pancreatic cancer, mammary fat pad for breast cancer). This requires specialized surgical skills and often advanced imaging (e.g., bioluminescence imaging, MRI) for monitoring tumor growth within the body.

Metastatic Model Development:

Spontaneous Metastasis: Tumors established orthotopically can spontaneously metastasize to distant organs, mimicking the natural metastatic process.

Experimental Metastasis: Tumor cells are injected intravenously (e.g., tail vein) to study the colonization of specific organs (e.g., lungs).

Intrasplenic Injection: For liver metastasis, cells can be injected into the spleen, leading to metastasis in the liver.

Expected Findings (for this compound studies): In orthotopic and metastatic models, this compound would be evaluated for:

Primary Tumor Regression/Growth Delay: Efficacy in reducing the size or inhibiting the growth of primary tumors in their native microenvironment.

Inhibition of Metastasis: Reduction in the number or size of metastatic lesions in distant organs (e.g., lung, liver), reflecting its vascular disrupting properties.

Impact on Tumor Microenvironment: Assessment of changes in tumor vasculature, hypoxia levels, and immune cell infiltration within the orthotopic tumor, which are critical for understanding the drug's effect beyond direct tumor cell killing.

Specific detailed research findings on the application of orthotopic and metastatic animal models for this compound were not found in the provided search results. However, its known mechanism as a vascular disrupting agent suggests that such models would be highly relevant for its evaluation. researchgate.netnih.gov

Preclinical Biomarker Discovery and Validation

Preclinical biomarker discovery and validation are integral to drug development, aiming to identify measurable indicators that predict drug efficacy, monitor disease progression, or identify patient populations most likely to respond to a therapy. These biomarkers provide crucial insights into a compound's pharmacodynamics and potential toxicity before clinical trials.

Methodological Application:

Discovery Phase: Involves exploratory studies using various platforms (e.g., multi-omics approaches like genomics, transcriptomics, proteomics, metabolomics) in in vitro models (e.g., patient-derived organoids) and in vivo systems (e.g., PDX models, orthotopic models) to identify potential biomarker candidates.

Validation Phase: Candidate biomarkers are rigorously tested for their reliability, reproducibility, sensitivity, and specificity. This often involves:

Analytical Validation: Ensuring the assay used to measure the biomarker is robust and consistent across different samples and laboratories.

Biological Validation: Confirming that the biomarker correlates with the biological effect of the drug (e.g., target engagement, pathway modulation, tumor response).

Translational Validation: Assessing if the biomarker identified in preclinical models is also relevant and measurable in human samples.

Expected Findings (for this compound studies): For a vascular disrupting agent like this compound, preclinical biomarker discovery and validation efforts would focus on identifying:

Pharmacodynamic Biomarkers: Indicators of target engagement (e.g., markers of tubulin polymerization inhibition or vascular disruption, such as changes in endothelial cell integrity markers or hypoxia-inducible factors).

Predictive Biomarkers: Markers that identify tumors or patient subsets that are particularly sensitive to this compound treatment (e.g., specific genetic mutations, gene expression signatures, or protein levels that correlate with response).

Response Biomarkers: Changes in circulating or tissue-based markers (e.g., circulating tumor DNA, specific cytokines, or imaging markers like dynamic contrast-enhanced MRI for blood flow) that indicate a positive therapeutic response to this compound.

While the importance of preclinical biomarker discovery and validation is emphasized, specific detailed research findings on identified and validated preclinical biomarkers for this compound were not found in the provided search results.

Future Research Directions for Ssr97225

Exploration of Novel Molecular Targets and Off-Targets in Preclinical Settings

SSR97225 is known to exert its effects by binding to the colchicine (B1669291) site and disrupting tumor vasculature nih.govresearchgate.netresearchgate.net. Future preclinical research could conceptually expand upon this understanding by exploring potential novel molecular targets beyond its primary mechanism of action. This involves investigating whether this compound interacts with other cellular pathways or proteins that could contribute to its observed effects or reveal new therapeutic opportunities mdpi.com. Identifying off-targets is equally crucial in preclinical settings to understand potential unintended biological interactions, which could inform specificity or lead to the discovery of new applications or limitations mdpi.com. Such investigations typically employ advanced -omics technologies and high-throughput screening methods to comprehensively map the compound's molecular footprint.

Development of Advanced Preclinical Disease Models

The development of advanced preclinical disease models is paramount for accurately predicting drug efficacy and behavior in a more clinically relevant context acmedsci.ac.ukcrownbio.com. For a vascular disrupting agent like this compound, future research could focus on utilizing and developing sophisticated models that better mimic the complexities of human tumors and their microenvironment. This includes, but is not limited to, patient-derived xenograft (PDX) models, which retain key features of patient tumors and provide clinically relevant data, as well as 3D cell culture systems (e.g., organoids) that offer a more physiologically relevant environment than traditional 2D cultures crownbio.combtsresearch.comcrownbio.com. Animal models are indispensable for understanding disease mechanisms and testing new therapies harvard.edu. These advanced models would enable a more nuanced study of this compound's impact on tumor vasculature, its distribution, and its effects on tumor growth and metastasis in various cancer types, potentially identifying specific tumor contexts where its vascular disrupting properties are most effective crownbio.com.

Investigation of Combination Strategies with Other Preclinical Agents

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and overcoming resistance mechanisms garvan.org.aufriendsofcancerresearch.org. Preclinical investigation of combination strategies for this compound would involve exploring its synergistic effects with other agents, such as conventional chemotherapeutics, targeted therapies, or immunotherapies nih.govkuraoncology.comfirstwordpharma.com. For instance, given this compound's role in disrupting tumor vasculature, combining it with agents that target proliferating tumor cells or modulate the immune response could lead to enhanced antitumor activity nih.govresearchgate.net. Preclinical studies would aim to identify optimal combinations and the underlying mechanisms of synergy, potentially using methodologies that model synergistic effects .

Elucidation of Resistance Mechanisms in Preclinical Models

Drug resistance is a significant challenge in cancer therapy, where tumors can evolve mechanisms to evade treatment arxiv.orgsanger.ac.ukucla.edu. Future preclinical research on this compound would conceptually involve elucidating the mechanisms by which cancer cells or tumors develop resistance to its vascular disrupting effects. This could involve generating resistant preclinical models through prolonged exposure to the compound and then employing techniques such as RNA sequencing, genomic analysis, and proteomic profiling to identify genetic alterations, changes in gene expression, or activation of alternative signaling pathways that confer resistance nih.govoricpharma.comwuxibiology.com. Understanding these mechanisms would be critical for designing strategies to overcome or circumvent resistance, potentially through combination therapies or the development of next-generation compounds.

Conceptual Translational Research Pathways from Preclinical Findings

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications, ensuring that preclinical findings can be effectively translated into human therapies acmedsci.ac.uksc-ctsi.orgnih.govnih.govnih.gov. For this compound, conceptual translational research pathways from preclinical findings would involve identifying and validating biomarkers that predict response or resistance to the compound crownbio.comnih.gov. This would allow for patient stratification in future hypothetical clinical studies, ensuring that the compound is directed towards patient populations most likely to benefit crownbio.comcrownbio.com. Furthermore, preclinical insights into its mechanism of action, potential novel targets, and effective combination strategies would inform the design of future clinical trials, even if the compound's initial clinical development was discontinued (B1498344) acmedsci.ac.uknih.goviaea.org. The goal would be to generate robust preclinical data that can guide decision-making for potential re-evaluation or development of similar vascular disrupting agents.

Q & A

Basic Research Question: What is the mechanism of action of SSR97225 in disrupting tumor vasculature?

Answer:
this compound binds to tubulin at the colchicine-binding site, destabilizing microtubule dynamics and inducing mitotic arrest at the G2/M phase. This disrupts endothelial cell function in tumor vasculature, leading to reduced blood flow and subsequent tumor necrosis . Methodologically, this mechanism can be validated via in vitro tubulin polymerization assays and confocal microscopy to visualize microtubule destabilization in endothelial cells.

Basic Research Question: What were the primary objectives and findings of the Phase I clinical trial for this compound?

Answer:
The Phase I trial (NCT00547261) aimed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in refractory solid tumor patients. Key findings included:

  • Trial Design : Two arms—Arm A (single IV infusion every 3 weeks) and Arm B (weekly infusions for 3 weeks).
  • Key Exclusion Criteria : ECOG performance status >2, ≥5 prior chemotherapy lines, unresolved toxicities from prior treatments .
  • Outcome : Discontinued in Phase I due to insufficient efficacy or toxicity profile, though specific DLTs were not publicly detailed .

Advanced Research Question: How can researchers reconcile contradictions between preclinical efficacy and clinical discontinuation of this compound?

Answer:
Contradictions may arise from differences in tumor microenvironment complexity, pharmacokinetic (PK)/pharmacodynamic (PD) variability, or species-specific drug metabolism. To address this:

  • PK/PD Modeling : Use physiologically based pharmacokinetic (PBPK) models to compare preclinical (rodent) and human data.
  • Tumor Vasculature Biomarkers : Integrate dynamic contrast-enhanced MRI (DCE-MRI) in preclinical studies to mirror clinical trial imaging protocols .
  • Resistance Mechanisms : Perform RNA sequencing on post-treatment biopsies to identify upregulated survival pathways (e.g., HIF-1α) .

Advanced Research Question: What experimental models best recapitulate this compound’s vascular-disrupting effects for translational research?

Answer:

  • 3D Vascular Co-Cultures : Use endothelial-fibroblast co-cultures in collagen matrices to mimic tumor vasculature.
  • Patient-Derived Xenografts (PDX) : Prioritize PDX models with high vascular endothelial growth factor (VEGF) expression to assess drug penetration and efficacy.
  • Zebrafish Angiogenesis Assays : Quantify anti-angiogenic effects via transgenic fli1:EGFP zebrafish .

Methodological Question: How should dose-escalation studies for tubulin-binding agents like this compound be designed?

Answer:

  • Accelerated Titration : Start with single-patient cohorts until moderate toxicity (Grade 2) is observed, then switch to 3+3 design.
  • Pharmacodynamic Endpoints : Include microtubule stability biomarkers (e.g., plasma tubulin polymerization levels) alongside traditional toxicity metrics.
  • Interim Analysis : Conduct Bayesian adaptive designs to adjust dosing schedules based on early PK data .

Methodological Question: What statistical approaches are critical for analyzing conflicting efficacy data in this compound studies?

Answer:

  • Meta-Analysis : Pool data from preclinical studies (e.g., NCI-60 cell line screens) using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or studies with high risk of bias (e.g., small sample sizes).
  • Machine Learning : Apply clustering algorithms to identify subpopulations with differential drug responses .

Advanced Research Question: How can researchers optimize toxicity profiling for this compound-like compounds?

Answer:

  • Cardiotoxicity Screening : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to predict QT prolongation risks.
  • Hepatotoxicity Assays : Combine 3D liver spheroids with transcriptomic profiling (e.g., ROS pathway activation).
  • Immune Cell Crosstalk : Assess cytokine release syndrome (CRS) risks via PBMC co-cultures with endothelial cells .

Methodological Question: What pharmacokinetic parameters are essential for evaluating this compound in combination therapies?

Answer:

  • Drug-Drug Interaction (DDI) Studies : Use cytochrome P450 inhibition assays (e.g., CYP3A4/5) to assess metabolic interference.
  • Tissue Distribution : Quantify drug levels in tumor vs. normal tissues via LC-MS/MS with isotopic labeling.
  • Half-Life Synergy : Model synergistic effects using Chou-Talalay combination indices under varying exposure durations .

Advanced Research Question: What strategies mitigate resistance to vascular-disrupting agents like this compound?

Answer:

  • Hypoxia Modulation : Co-administer HIF-1α inhibitors (e.g., digoxin) to counteract adaptive tumor hypoxia.
  • Stromal Targeting : Combine with focal adhesion kinase (FAK) inhibitors to disrupt pericyte-mediated survival signals.
  • Nanoparticle Delivery : Use albumin-bound formulations to enhance tumor accumulation and evade efflux pumps .

Methodological Question: How should researchers validate tubulin-binding efficacy in heterogeneous tumor samples?

Answer:

  • Multiplex Immunofluorescence : Stain for α/β-tubulin isoforms, Ki-67 (proliferation), and CD31 (vasculature) in FFPE sections.
  • Single-Cell RNA Sequencing : Identify transcriptional subpopulations resistant to microtubule disruption.
  • Cryo-Electron Microscopy : Resolve drug-tubulin binding conformations at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.